molecular formula C24H18F3NO4 B14034688 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B14034688
M. Wt: 441.4 g/mol
InChI Key: ZEOKRQSOCRHGCY-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for the α-amino group, enabling controlled deprotection under mild basic conditions . The compound features a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural motif is critical in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C24H18F3NO4

Molecular Weight

441.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C24H18F3NO4/c25-24(26,27)15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)/t21-/m0/s1

InChI Key

ZEOKRQSOCRHGCY-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid generally follows a two-step approach:

  • Step 1: Introduction of the Fmoc protecting group onto the amino acid or amino acid derivative.
  • Step 2: Incorporation or retention of the 3-(trifluoromethyl)phenyl substituent on the alpha carbon.

The key challenge is to maintain stereochemical integrity at the chiral center while efficiently installing the Fmoc group and the trifluoromethyl-substituted aromatic moiety.

Preparation Methods

Fmoc Protection of the Amino Group

The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reaction of the free amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) under mildly basic conditions.

  • Typical Procedure:
    • Dissolve the amino acid or amino acid derivative in a suitable aqueous or mixed solvent system (e.g., water/acetone).
    • Add a base such as sodium bicarbonate or sodium carbonate to maintain mildly basic pH (around 8-9).
    • Add Fmoc-Cl or Fmoc-OSu in a stoichiometric amount (0.8–1.3 equivalents relative to amino acid).
    • Stir the reaction mixture at room temperature or slightly elevated temperature overnight.
    • Upon completion, remove organic solvents by evaporation, extract the product into an organic solvent (e.g., ethyl acetate), acidify the aqueous layer to precipitate the product, and purify by crystallization or chromatography.

This method is supported by patent CN102718739A, which describes a similar approach for Fmoc protection of levodopa derivatives, indicating the broad applicability of this technique to amino acids bearing aromatic substituents.

Incorporation of the 3-(Trifluoromethyl)phenyl Group

The 3-(trifluoromethyl)phenyl substituent is typically introduced by starting from the corresponding chiral amino acid precursor already bearing this substituent or via coupling reactions.

  • Starting Material:

    • (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, commercially available or synthesized via asymmetric synthesis or resolution methods.
  • Coupling and Protection:

    • The amino acid is subjected to Fmoc protection as described above to yield the target compound.
  • Alternative Methods:

    • In some synthetic routes, the trifluoromethylphenyl moiety can be introduced via cross-coupling reactions or nucleophilic substitution on suitable intermediates, but these are less common for this compound due to the availability of the amino acid precursor.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Time Notes
Fmoc Protection Fmoc-Cl or Fmoc-OSu, NaHCO3 or Na2CO3 Water/acetone mix RT or 0-25°C Overnight Mildly basic pH; stirring is essential
Extraction & Purification Ethyl acetate, acidification with HCl or AcOH Ethyl acetate Ambient Variable Crystallization from Sherwood oil or EtOAc
Optional Coupling Dicyclohexylcarbodiimide (DCC) or DIC (if needed) Dichloromethane 0-25°C Few hours For coupling with other moieties

Purification and Characterization

  • Purification: Typically involves extraction, washing, drying over anhydrous sodium sulfate, concentration under reduced pressure, and recrystallization from ethyl acetate or Sherwood oil.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The Fmoc group shows characteristic aromatic signals in ^1H NMR around 7.3–7.8 ppm, and trifluoromethyl groups are confirmed by ^19F NMR and MS.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome Reference
Fmoc Protection Fmoc-Cl or Fmoc-OSu, NaHCO3, acetone/water Fmoc-protected amino acid CN102718739A
Extraction and Acidification Ethyl acetate, acid (HCl or AcOH) Purified Fmoc-amino acid
Optional Coupling (if applicable) DCC or DIC, dichloromethane Coupled derivatives
Purification Recrystallization in ethyl acetate or Sherwood oil High purity final product

Research Discoveries and Applications

  • The Fmoc-protected amino acid bearing the 3-(trifluoromethyl)phenyl group is a valuable building block in peptide synthesis, enabling incorporation of trifluoromethylated aromatic residues that can modulate peptide properties such as lipophilicity, metabolic stability, and binding affinity.
  • The trifluoromethyl substituent is known to enhance bioavailability and binding interactions in medicinal chemistry applications.
  • The compound’s stereochemical purity is crucial, and the Fmoc protection method outlined preserves the (S)-configuration effectively.

Additional Notes

  • The patent CN102718739A provides a detailed synthetic route for Fmoc-protected amino acids with aromatic substituents, including reaction molar ratios, catalyst usage (pyridinium p-toluenesulfonate in some steps), and solvent choices like tetrahydrofuran (THF) for certain transformations.
  • Although the patent describes a related amino acid derivative, the methodology is directly applicable to the trifluoromethylphenyl analogue due to similar chemical reactivity.
  • Commercial suppliers such as Apollo Scientific provide this compound with full characterization data, confirming the synthetic viability and availability for research.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid 3-(Trifluoromethyl)phenyl C₂₄H₁₈F₃NO₄* 465.40* Not provided Enhanced lipophilicity; peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorophenyl)acetic acid () 3-Chlorophenyl C₂₃H₁₈ClNO₄ 415.85 N/A Electron-withdrawing Cl substituent; moderate reactivity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid () 2,3,5,6-Tetrafluorophenyl C₂₄H₁₇F₄NO₄ 483.40 N/A High electronegativity; potential for fluorinated peptide design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 Steric hindrance from methyl group; used in constrained peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid () 4-Methoxyphenyl C₂₄H₂₁NO₅ 403.43 1260596-73-3 Polar methoxy group; improves solubility in polar solvents
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid () Thiophen-3-yl (heterocyclic) C₂₂H₁₉NO₄S 393.46 186320-06-9 Thiophene enhances π-stacking; used in bioactive peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid () 6-Chloroindole C₂₅H₂₀ClN₂O₄ 459.89 N/A Indole moiety for receptor-targeted peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid () Methylated amino; methoxy ester C₂₁H₂₁NO₆ 383.40 2044710-58-7 Ester functionality for prodrug strategies

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility: Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase acidity of the α-amino group, facilitating deprotection in SPPS. The trifluoromethyl group in the target compound enhances metabolic stability compared to chlorinated analogs . Electron-Donating Groups (e.g., -OCH₃): Improve aqueous solubility but may reduce membrane permeability . Heterocyclic Systems (e.g., thiophene, indole): Introduce aromatic stacking interactions, critical for peptide-receptor binding .

Safety and Toxicity Profiles: Compounds with halogenated substituents (e.g., Cl, F) often exhibit higher acute toxicity (H302, H315) . Methylated amino derivatives (e.g., ) require careful handling due to inhalation hazards (Category 4 acute toxicity) .

Synthetic Applications :

  • Bromodifluoromethoxy-phenyl analogs () are synthesized via nucleophilic substitution, enabling late-stage diversification in peptide chains .
  • Thiophene-containing derivatives () are synthesized using Suzuki-Miyaura coupling, demonstrating versatility in introducing heterocycles .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl group, which enhances its hydrophobic interactions, and a trifluoromethyl phenyl acetic acid moiety that may contribute to its biological activity. The structural formula can be represented as follows:

C19H18F3NO3\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}\text{O}_3

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, while the acetic acid moiety can engage in hydrogen bonding or π-π stacking interactions. Such interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activity Overview

  • Antiproliferative Effects :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activities against cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). IC50 values for these compounds ranged from 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents .
  • Enzyme Inhibition :
    • Research indicates that this compound may inhibit key enzymes involved in metabolic pathways relevant to cancer proliferation. For instance, enzyme assays have shown that it can affect the activity of tubulin polymerization, which is critical for cell division .
  • Anti-inflammatory Properties :
    • The compound has been implicated in modulating inflammatory responses through its effects on the complement system. It may help mitigate tissue damage associated with conditions like Crohn's disease and other autoimmune disorders by inhibiting complement-mediated inflammation .

Case Study 1: Antiproliferative Activity in MCF-7 Cells

A study evaluated the antiproliferative effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at varying concentrations, with an observed IC50 value of approximately 25 nM. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase of the cell cycle, leading to increased apoptosis .

Case Study 2: Mechanistic Insights into Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in cancer metabolism. Using molecular docking studies, researchers identified key binding sites and interactions that suggest a mechanism for enzyme inhibition, which could lead to decreased tumor growth rates .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF-725Tubulin inhibition
Compound BMDA-MB-23130Apoptosis induction
Compound CHT-2915Cell cycle arrest

Table 2: Inhibition Profile Against Key Enzymes

EnzymeInhibition (%) at 10 µMRemarks
Tubulin Polymerase85Significant inhibition observed
InhA (Mycobacterium tuberculosis)70Potential anti-TB activity

Q & A

Q. What is the role of the Fmoc group in the synthesis of this compound, and how is it strategically employed in peptide chemistry?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation without disrupting acid-sensitive side chains. This compound’s Fmoc-protected amino acid derivative is critical for incorporating the trifluoromethylphenyl moiety into peptide backbones, enhancing hydrophobicity and metabolic stability . Methodology :

  • Use NovaSyn TGR resin for SPPS ().
  • Deprotect Fmoc with piperidine (20% in DMF, 2 × 5 min).
  • Monitor coupling efficiency via Kaiser test or HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound exhibits acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards (H302, H315, H319, H335). Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and respiratory protection if aerosolization occurs .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences?

Coupling efficiency depends on solvent polarity, activating agents, and steric hindrance from the trifluoromethylphenyl group. Experimental Design :

  • Activators : Use HOBt/DIC or Oxyma Pure/DIC for reduced racemization.
  • Solvent : Anhydrous DMF or dichloromethane (DCM) improves solubility.
  • Reaction Time : Extend coupling to 2–4 hours for sterically hindered residues.
  • Validation : Analyze by LC-MS or MALDI-TOF to confirm successful incorporation .

Table 1: Comparison of Coupling Conditions

Condition
SolventDCM1,4-DioxaneMicrowave-assisted THF
ActivatorDIEASodium CarbonateHATU
Temperature-10°C to 20°CRoom temperature50°C (microwave)
Analytical MethodHPLCNMR/MSFT-IR

Q. How can discrepancies in stability data (e.g., storage recommendations) be resolved for this compound?

Conflicting storage guidelines (e.g., "cool, dry" vs. "room temperature") arise from variability in purity, solvent residues, or batch-specific degradation pathways. Methodological Approach :

  • Stability Testing : Conduct accelerated degradation studies under varying conditions (40°C/75% RH, light exposure) and monitor via HPLC.
  • Impurity Profiling : Identify degradation products (e.g., free amine from Fmoc cleavage) using LC-HRMS .
  • Consensus Protocol : Store at -20°C under argon in amber vials to prevent hydrolysis and photodegradation .

Q. What strategies mitigate the electron-withdrawing effects of the trifluoromethyl group during nucleophilic reactions?

The CF₃ group’s strong electron-withdrawing nature can deactivate the carboxylic acid, reducing reactivity in coupling reactions. Solutions :

  • Pre-activation : Convert the acid to a pentafluorophenyl ester for enhanced electrophilicity.
  • Catalysis : Use DMAP or HOAt to stabilize transition states.
  • Solvent Optimization : High-polarity solvents like DMF improve solubility and reaction kinetics .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Scale-up challenges include poor solubility and side reactions. Process Optimization :

  • Crystallization : Use anti-solvents (e.g., hexane) to precipitate the product.
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC.
  • Quality Control : Validate purity (>95%) via ¹⁹F NMR and elemental analysis .

Data Contradiction Analysis

Q. Why do different SDS documents report varying hazard classifications for this compound?

Discrepancies arise from regional regulations (OSHA vs. EU CLP) and incomplete toxicological data. For example:

  • : Classifies H335 (respiratory irritation).
  • : Omits H335 but lists H302 (oral toxicity). Resolution : Follow the most stringent protocol (e.g., assume H335 and implement respiratory protection) until updated studies clarify risks .

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